Ethanethioic acid, S-(2-(2-(2-(2-hydroxyphenyl)ethyl)-3-thiazolidinyl)-2-oxoethyl) ester
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Overview
Description
Ethanethioic acid, S-(2-(2-(2-(2-hydroxyphenyl)ethyl)-3-thiazolidinyl)-2-oxoethyl) ester is a complex organic compound that features a thiazolidine ring, a hydroxyphenyl group, and an ethanethioic acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanethioic acid, S-(2-(2-(2-(2-hydroxyphenyl)ethyl)-3-thiazolidinyl)-2-oxoethyl) ester typically involves multiple steps. One common approach is the condensation reaction between a hydroxyphenyl derivative and a thiazolidine precursor. The reaction conditions often require the presence of a base and a suitable solvent to facilitate the formation of the thiazolidine ring .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethanethioic acid, S-(2-(2-(2-(2-hydroxyphenyl)ethyl)-3-thiazolidinyl)-2-oxoethyl) ester can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The thiazolidine ring can be reduced to form thiazolidine-2-thione derivatives.
Substitution: The ester group can be substituted with different nucleophiles to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, thiazolidine-2-thione derivatives, and various substituted esters .
Scientific Research Applications
Ethanethioic acid, S-(2-(2-(2-(2-hydroxyphenyl)ethyl)-3-thiazolidinyl)-2-oxoethyl) ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of ethanethioic acid, S-(2-(2-(2-(2-hydroxyphenyl)ethyl)-3-thiazolidinyl)-2-oxoethyl) ester involves its interaction with specific molecular targets. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The thiazolidine ring can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: These compounds also contain sulfur and have similar applications in medicinal chemistry and materials science.
Thiazole Derivatives: These compounds share the thiazolidine ring structure and are used in similar research applications.
Uniqueness
Ethanethioic acid, S-(2-(2-(2-(2-hydroxyphenyl)ethyl)-3-thiazolidinyl)-2-oxoethyl) ester is unique due to its combination of a hydroxyphenyl group and a thiazolidine ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research .
Properties
CAS No. |
103195-82-0 |
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Molecular Formula |
C15H19NO3S2 |
Molecular Weight |
325.5 g/mol |
IUPAC Name |
O-[2-[(2S)-2-[2-(2-hydroxyphenyl)ethyl]-1,3-thiazolidin-3-yl]-2-oxoethyl] ethanethioate |
InChI |
InChI=1S/C15H19NO3S2/c1-11(20)19-10-14(18)16-8-9-21-15(16)7-6-12-4-2-3-5-13(12)17/h2-5,15,17H,6-10H2,1H3/t15-/m0/s1 |
InChI Key |
KBDGQNVSMGAMRX-HNNXBMFYSA-N |
Isomeric SMILES |
CC(=S)OCC(=O)N1CCS[C@H]1CCC2=CC=CC=C2O |
Canonical SMILES |
CC(=S)OCC(=O)N1CCSC1CCC2=CC=CC=C2O |
Origin of Product |
United States |
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